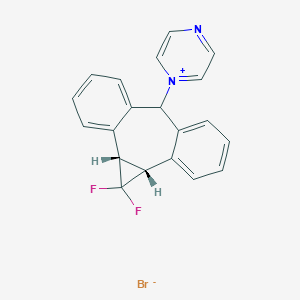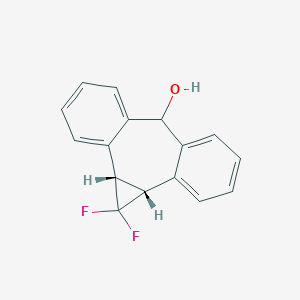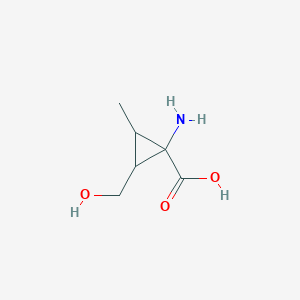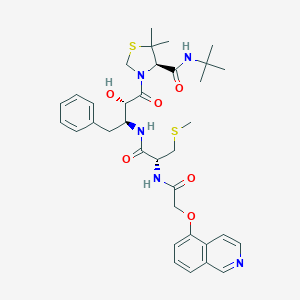
Kynostatin 227
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kynostatin 227 is a chemical compound that has been extensively studied for its potential in scientific research. It is a member of the kynurenine family of compounds, which are known to have a wide range of biological activities. Kynostatin 227 has been found to have significant effects on various biochemical and physiological processes, making it a promising tool for researchers in a variety of fields.
Mecanismo De Acción
Kynostatin 227 acts by inhibiting the enzyme kynurenine aminotransferase, which is involved in the conversion of kynurenine to kynurenic acid. This leads to an accumulation of kynurenine, which can then be converted into other metabolites with a variety of biological activities. The exact mechanism of action of kynostatin 227 is still being studied, but it is believed to involve modulation of the kynurenine pathway and its associated signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Kynostatin 227 has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the immune system, with potential applications in the treatment of autoimmune diseases and cancer. It also has neuroprotective effects, and has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Kynostatin 227 has also been found to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Kynostatin 227 has several advantages as a tool for scientific research. It is a relatively stable compound, and can be easily synthesized using a variety of methods. It also has a well-characterized mechanism of action, making it a useful tool for studying the kynurenine pathway and its associated signaling pathways. However, there are also limitations to its use. Kynostatin 227 can be toxic at high doses, and its effects can be difficult to interpret in complex biological systems.
Direcciones Futuras
There are many potential future directions for research on kynostatin 227. One area of interest is the development of more potent and selective inhibitors of kynurenine aminotransferase, which could lead to the development of new treatments for a variety of diseases. Another area of interest is the study of the effects of kynostatin 227 on the gut microbiome, which has been shown to play an important role in a variety of physiological processes. Additionally, further research is needed to fully understand the complex interactions between kynostatin 227 and the kynurenine pathway, and to identify new targets for therapeutic intervention.
Métodos De Síntesis
Kynostatin 227 can be synthesized using a variety of methods, including chemical synthesis and enzymatic conversion. One common method involves the use of tryptophan as a starting material, which is then converted into kynurenine using the enzyme tryptophan 2,3-dioxygenase. Kynurenine is then further modified using chemical reactions to produce kynostatin 227.
Aplicaciones Científicas De Investigación
Kynostatin 227 has a wide range of potential applications in scientific research. One of its primary uses is as a tool for studying the kynurenine pathway, which is involved in a variety of physiological processes including immune regulation, neurotransmitter synthesis, and energy metabolism. Kynostatin 227 has also been studied for its potential as an anti-inflammatory agent, and as a modulator of the immune system.
Propiedades
Número CAS |
147384-69-8 |
|---|---|
Nombre del producto |
Kynostatin 227 |
Fórmula molecular |
C35H45N5O6S2 |
Peso molecular |
695.9 g/mol |
Nombre IUPAC |
(4R)-N-tert-butyl-3-[(2S,3S)-2-hydroxy-3-[[(2R)-2-[(2-isoquinolin-5-yloxyacetyl)amino]-3-methylsulfanylpropanoyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C35H45N5O6S2/c1-34(2,3)39-32(44)30-35(4,5)48-21-40(30)33(45)29(42)25(17-22-11-8-7-9-12-22)38-31(43)26(20-47-6)37-28(41)19-46-27-14-10-13-23-18-36-16-15-24(23)27/h7-16,18,25-26,29-30,42H,17,19-21H2,1-6H3,(H,37,41)(H,38,43)(H,39,44)/t25-,26-,29-,30+/m0/s1 |
Clave InChI |
AHWCYDXQIXZVRK-RPQLRNILSA-N |
SMILES isomérico |
CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C |
SMILES |
CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C |
SMILES canónico |
CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C |
Otros números CAS |
147384-69-8 |
Sinónimos |
KNI-227 kynostatin 227 kynostatin-227 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



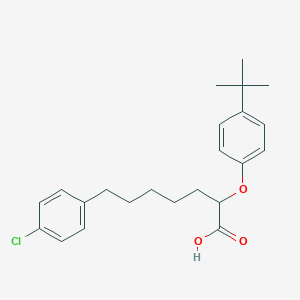
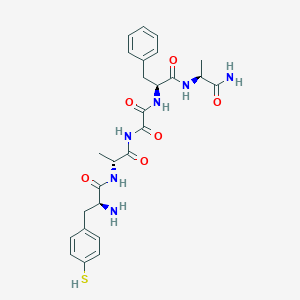
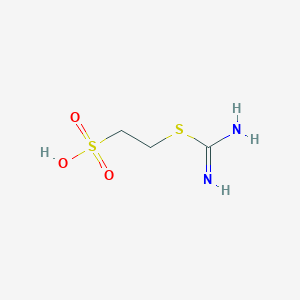
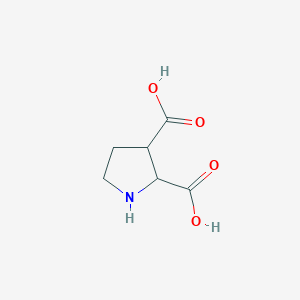
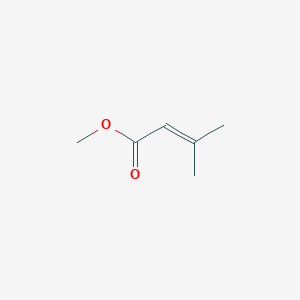
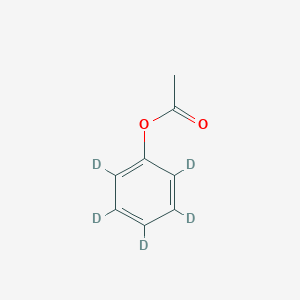
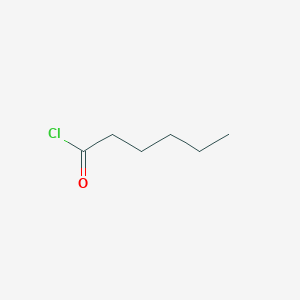
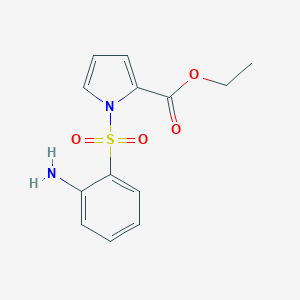
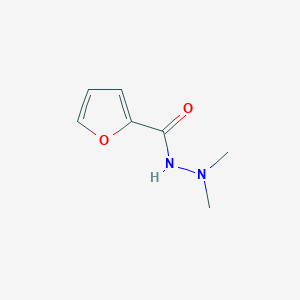
![Methyl 6-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B124424.png)
![trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione](/img/structure/B124426.png)
